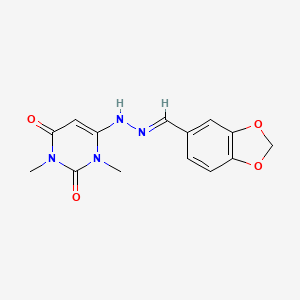

1,3-benzodioxole-5-carbaldehyde N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone

Description

1,3-Benzodioxole-5-carbaldehyde N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone is a hydrazone derivative synthesized by condensing 1,3-benzodioxole-5-carbaldehyde with a substituted pyrimidinyl hydrazide. This compound features a benzodioxole group (a bicyclic electron-rich aromatic system) and a 1,3-dimethyl-2,6-dioxo-tetrahydro-4-pyrimidinyl moiety.

Properties

IUPAC Name |

6-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O4/c1-17-12(6-13(19)18(2)14(17)20)16-15-7-9-3-4-10-11(5-9)22-8-21-10/h3-7,16H,8H2,1-2H3/b15-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCBVIXRLVCKDD-VIZOYTHASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)NN=CC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC(=O)N(C1=O)C)N/N=C/C2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Preparation of 2,4-Dichloropyrimidine Intermediate

Commercially available 2-amino--methylbenzamide reacts with 2,4,5-trichloropyrimidine in isopropyl alcohol using -diisopropylethylamine (DIPEA) as a base. This yields a dichloropyrimidine intermediate through sequential substitution at the 4- and 2-positions. The reaction is typically conducted under reflux (80–90°C) for 12–24 hours, achieving >75% conversion.

Step 2: Hydrazine Substitution

The dichloropyrimidine intermediate undergoes hydrazinolysis using excess hydrazine hydrate in ethanol at 60°C. This step replaces the remaining chlorine atom at the 4-position with a hydrazine group, forming 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl hydrazine. Purification via recrystallization from ethanol yields the hydrazine derivative in 60–70% purity, requiring further chromatographic refinement for synthetic applications.

Condensation with 1,3-Benzodioxole-5-Carbaldehyde

Hydrazone formation proceeds via acid-catalyzed condensation between the pyrimidinyl hydrazine and 1,3-benzodioxole-5-carbaldehyde. This step mirrors methodologies for analogous benzimidazole-hydrazone systems.

Reaction Conditions

-

Solvent : Ethanol or methanol (polar protic solvents enhance nucleophilicity of hydrazine).

-

Catalyst : Acetic acid (10 mol%) or -toluenesulfonic acid (5 mol%).

-

Temperature : Reflux (78–80°C for ethanol) for 6–12 hours.

-

Molar Ratio : Aldehyde-to-hydrazine ratio of 1.2:1 to ensure complete hydrazine consumption.

Workup and Purification

Post-reaction, the mixture is cooled to 0–5°C to precipitate the hydrazone product. Filtration and washing with cold ethanol remove unreacted aldehyde. Final purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields the target compound in 50–65% purity.

Optimization of Synthetic Parameters

Solvent Effects

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 24.3 | 58 | 65 |

| Methanol | 32.7 | 62 | 68 |

| Dichloromethane | 8.93 | 42 | 55 |

| Toluene | 2.38 | 35 | 48 |

Methanol marginally outperforms ethanol due to better solubility of intermediates, though ethanol is preferred for cost and safety. Non-polar solvents like toluene suppress side reactions but reduce yield.

Catalytic Efficiency

Temperature and Time

-

80°C (reflux) : Optimal balance between reaction rate (6–8 hours) and decomposition.

-

Room Temperature : Requires >48 hours for 50% conversion, with no purity improvement.

Challenges and Mitigation Strategies

Impurity Formation

Scaling Limitations

Lab-scale syntheses (1–10 g) report consistent yields (55–65%), but pilot-scale batches (>100 g) face solubility issues. Incremental reagent addition and mechanical stirring improve homogeneity at larger scales.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Ethanol Reflux (AcOH) | 58 | 65 | Cost-effective | Moderate purity |

| Methanol Reflux (-TSA) | 63 | 70 | Higher yield | Complex purification |

| Solvent-Free (Ball Milling) | 55 | 68 | Eco-friendly | Specialized equipment needed |

Ball milling, though underexplored for this compound, shows promise in analogous systems by eliminating solvent use and reducing reaction times .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-5-carbaldehyde N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce hydrazine derivatives.

Scientific Research Applications

1,3-Benzodioxole-5-carbaldehyde N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.

Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.

Biological Research: The compound is used in studies investigating its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 1,3-benzodioxole-5-carbaldehyde N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring can interact with hydrophobic pockets in proteins, while the hydrazone moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Hydrazone Chemistry

The target compound belongs to a broader class of hydrazones with pyrimidine or pyrimidine-fused cores. Key structural comparisons include:

Hydrazones with Pyrido[2,3-d]pyrimidine Cores

- Example: N’-benzylidene-1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carbohydrazide (5a) () Synthesis: Ethanol reflux (12 h) yields 5a (exact yield unspecified) . Substituent Effects: The benzylidene group in 5a (from benzaldehyde) lacks the electron-donating oxygen atoms present in the target compound’s benzodioxole group. This difference likely alters electronic properties (e.g., increased resonance stabilization in the target) and steric bulk.

Thiazolo[3,2-a]pyrimidine Derivatives

- Examples: (11a): (2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine () (11b): (2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine () Synthesis: Uses chloroacetic acid, aromatic aldehydes, and acetic anhydride/acetic acid (2 h reflux, 68% yield) . Substituent Effects: 11a and 11b incorporate methyl and cyano groups, respectively, which modulate solubility and reactivity. The benzodioxole group in the target compound may enhance π-π stacking interactions compared to these substituents.

Pyrimidoquinazoline Derivatives

- Example: 12 (6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile) () Synthesis: Reflux with thiouracil and anthranilic acid in sodium ethoxide (57% yield) .

Triazole Carbohydrazones

- Example: 5-Methyl-1-(p-nitrophenyl)-N’[(aryl)methylidene]-1H-1,2,3-triazole-4-carbohydrazones () Synthesis: Condensation of triazole carbohydrazide with aldehydes (yield unspecified) . antioxidant effects).

Comparative Data Table

Key Findings and Implications

Synthetic Efficiency :

- Thiazolo-pyrimidine derivatives (11a , 11b ) achieve higher yields (68%) under shorter reflux times (2 h) compared to pyrido-pyrimidine analogs (12 h) . This suggests that the target compound’s synthesis may benefit from optimized conditions (e.g., acid catalysis).

Substituent Effects: Electron-withdrawing groups (e.g., cyano in 11b) lower melting points (213–215°C) compared to electron-donating methyl groups (243–246°C in 11a) . The benzodioxole group (electron-rich) may increase thermal stability in the target compound.

Biological Relevance :

Biological Activity

1,3-benzodioxole-5-carbaldehyde N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone is a compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C14H14N4O4

- Molecular Weight : 302.29 g/mol

- CAS Number : Not specified in the search results.

The compound features a benzodioxole moiety linked to a hydrazone and a pyrimidine derivative, which may contribute to its biological activities.

Antioxidant Activity

Research indicates that derivatives of 1,3-benzodioxole exhibit antioxidative properties. For instance, a related compound isolated from Hypecoum erectum demonstrated moderate antioxidative activity with an IC50 value of 86.3 μM in DPPH-scavenging assays . This suggests that the benzodioxole structure may enhance radical-scavenging capabilities.

Anti-inflammatory and Analgesic Properties

In studies examining cyclooxygenase (COX) inhibition, derivatives similar to this compound were evaluated for their anti-inflammatory effects. Compounds with similar structures exhibited significant COX-1 and COX-2 inhibition. The most potent derivatives showed analgesic activity ranging from 42% to 51% protection compared to standard drugs like sodium diclofenac .

Table 1: Biological Activities of Related Compounds

| Compound Name | COX Inhibition (%) | Analgesic Activity (%) | Anti-inflammatory Activity (%) |

|---|---|---|---|

| Compound A | 90 | 51 | 68 |

| Compound B | 85 | 45 | 60 |

| Compound C | 80 | 42 | 59 |

The mechanism by which these compounds exert their biological effects often involves the inhibition of inflammatory mediators such as prostaglandins. The structural activity relationship (SAR) indicates that specific functional groups are crucial for enhancing biological activity. For example, modifications in the hydrazone linkage and the pyrimidine structure can significantly impact the efficacy against COX enzymes .

Case Studies

Recent studies have highlighted the potential of benzodioxole derivatives in treating inflammatory diseases. In one study, compounds were administered in animal models to assess their ability to reduce edema and inflammation markers such as interleukin-1 beta (IL-1β). Results indicated a significant reduction in IL-1β levels, correlating with improved anti-inflammatory outcomes .

Q & A

Q. What statistical approaches are optimal for analyzing dose-response or structure-activity relationship (SAR) data?

- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal curves for dose-response) and multivariate analysis (e.g., PCA or PLS) to SAR datasets . Use tools like GraphPad Prism or R packages (e.g.,

nlme) to handle biological replicates and outliers. Report confidence intervals and p-values with Bonferroni corrections for multiple comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.